molecular formula C17H14F3N3O3 B2722545 Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 313388-27-1

Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B2722545
CAS RN: 313388-27-1
M. Wt: 365.312
InChI Key: OFBSWOZIBPPKNI-UHFFFAOYSA-N
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Description

“Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate” is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds are prepared through the reactions of acyclic reagents .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a pyrazole ring fused with a pyrimidine ring . The specific compound “Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate” would have additional functional groups attached to this core structure, including a methoxyphenyl group, a trifluoromethyl group, and a carboxylate group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include condensation reactions and substitution reactions . In the case of “Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate”, the specific reactions would depend on the starting materials and the conditions used.

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound that has been explored for its potential in the synthesis of various derivatives with biological activity. For instance, Ju Liu et al. (2016) synthesized a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, showing inhibition on the proliferation of some cancer cell lines (Ju Liu et al., 2016).

Fluorescent Properties

The compound also serves as a precursor for derivatives with unique properties. Yan‐Chao Wu et al. (2006) discussed the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine, highlighting its potential as a novel fluorescent molecule with many binding sites and stronger fluorescence intensity compared to its methyl analogue (Yan‐Chao Wu et al., 2006).

Cytotoxic Activity

Furthermore, the compound's derivatives have been investigated for their cytotoxicity against human cancer cell lines. Ashraf S. Hassan et al. (2015) synthesized pyrazolo[1,5-a]pyrimidines and related Schiff bases, revealing their potential cytotoxicity against various cancer cell lines and discussing the structure-activity relationship (Ashraf S. Hassan et al., 2015).

Antimicrobial and Anti-Inflammatory Activities

The compound also finds application in the synthesis of derivatives with potential antimicrobial and anti-inflammatory properties. S. Kaping et al. (2016) described an efficient synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives under ultrasound irradiation, showing promising results in anti-inflammatory and anti-cancer activities (S. Kaping et al., 2016).

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidines depends on their specific biological activities . For instance, zaleplon and indiplon act as sedative agents, while ocinaplon has been identified as an anxiolytic agent . The specific mechanism of action of “Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate” would depend on its biological activity, which is not specified in the available information.

Future Directions

The future directions for research on “Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate” would depend on its biological activity and potential applications. Given the significant biological activities of other pyrazolo[1,5-a]pyrimidines , it is possible that this compound could also have interesting biological activities that could be explored in future research.

properties

IUPAC Name

ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3/c1-3-26-16(24)12-9-21-23-14(17(18,19)20)8-13(22-15(12)23)10-4-6-11(25-2)7-5-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBSWOZIBPPKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

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